REACTION_SMILES
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[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH3:24][CH:25]([CH2:26][CH2:27][O:28][N:29]=[O:30])[CH3:31].[Cu:37][I:38].[I:21][CH2:22][I:23].[NH2:1][c:2]1[c:3]([CH3:20])[c:4]([C:5](=[O:6])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[cH:12][c:13]([CH3:19])[c:14]1[C:15](=[O:16])[O:17][CH3:18]>>[c:2]1([I:21])[c:3]([CH3:20])[c:4]([C:5](=[O:6])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[cH:12][c:13]([CH3:19])[c:14]1[C:15](=[O:16])[O:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ICI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(C)cc(C(=O)OC(C)(C)C)c(C)c1N
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C)cc(C(=O)OC(C)(C)C)c(C)c1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |